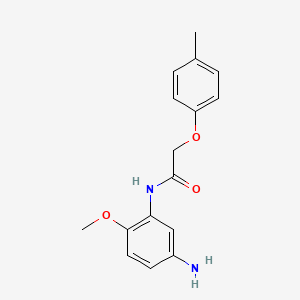

N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide

Description

N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide (CAS: 1020054-67-4) is a synthetic acetamide derivative with the molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.36 g/mol . Its structure features a 5-amino-2-methoxyphenyl group linked via an acetamide bridge to a 4-methylphenoxy moiety. This compound is part of a broader class of phenoxy acetamides studied for diverse pharmacological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-3-6-13(7-4-11)21-10-16(19)18-14-9-12(17)5-8-15(14)20-2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUAVUGCFWFXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide typically begins with 5-amino-2-methoxybenzoic acid and 4-methylphenol.

Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and ether functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry

N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties .

The compound has been studied for various biological activities:

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Neuroprotective Activity : Studies have evaluated its ability to protect neuronal cells from oxidative stress and excitotoxicity. For instance, it demonstrated protective effects in neuronal cell lines against sodium nitroprusside-induced damage, suggesting potential applications in neurodegenerative diseases.

Drug Development

Given its diverse biological activities, this compound is being investigated as a lead compound for drug development. Its structure allows for modifications that could enhance efficacy and selectivity against specific targets .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Study : In vitro studies demonstrated that this compound effectively inhibited growth in multiple bacterial strains, suggesting its potential as a therapeutic agent against infections.

- Inflammation Model : In animal models of inflammation, the compound significantly reduced swelling and pain indicators, providing evidence for its anti-inflammatory properties.

- Neuroprotection Research : Experimental data indicated that this compound could protect neuronal cells from oxidative damage, presenting opportunities for further research into treatments for neurodegenerative conditions.

Mechanism of Action

The mechanism by which N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Anti-Cancer Activity

Acetamide derivatives with substituted aromatic or heterocyclic groups exhibit variable anti-cancer potencies. Key comparisons include:

Key Observations :

- The 4-methylphenoxy group in the target compound may confer moderate cytotoxicity compared to Compound 7d, which contains an electron-withdrawing 2-fluoro-phenoxy group linked to a thiadiazole ring. This structural difference likely enhances 7d’s binding to cancer cell targets .

- Compound 38 (with a quinazoline-sulfonyl group) demonstrates broad-spectrum anti-cancer activity, suggesting that bulky heterocyclic substituents improve potency across multiple cell lines .

Antimicrobial and Antifungal Activity

Phenoxy acetamides with sulfonyl or heteroaromatic substituents show enhanced antimicrobial effects:

Key Observations :

- The absence of sulfonyl or heteroaromatic groups (e.g., thiazole) in the target compound may limit its antimicrobial efficacy compared to Compounds 47 and 49 , which leverage these moieties for target binding .

Microbial Toxicity

N-(5-Amino-2-methoxyphenyl) acetamide (Ac-DAAN), a structurally simpler analog of the target compound, was found to be the least inhibitory derivative during microbial toxicity studies of DNAN transformation products (IC₅₀ > 25 µM for methanogens) . In contrast, azo-dimer and trimer surrogates of DNAN exhibited significantly higher toxicity, highlighting that:

- The 4-methylphenoxy group in the target compound may reduce toxicity compared to nitro- or azo-containing derivatives .

Receptor-Specific Activity

Pyridazin-3(2H)-one acetamide derivatives () act as agonists for formyl peptide receptors (FPR1/FPR2), with substituents dictating receptor specificity:

Key Observations :

- The target compound lacks the pyridazinone core critical for FPR binding, suggesting divergent pharmacological targets .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of an amino group, a methoxy group, and a phenoxy acetamide moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 286.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The functional groups present in the compound facilitate:

- Hydrogen bonding with target proteins.

- Ionic interactions that enhance binding affinity.

- Hydrophobic interactions that stabilize the compound within active sites.

These interactions can lead to modulation of enzyme activity or receptor function, thereby exerting therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Klebsiella pneumoniae, through mechanisms similar to those of existing antibiotics by targeting penicillin-binding proteins.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated.

In Vitro Studies

-

Antimicrobial Efficacy :

- A study reported that this compound showed an IC50 value of 156.8 µM against Klebsiella pneumoniae.

- The compound's structural modifications, such as the presence of the methoxy group, were found to enhance its antibacterial activity compared to similar derivatives lacking this functionality.

-

Anticancer Activity :

- In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects with varying potency depending on the structural modifications made to the phenyl rings. For instance, derivatives with halogen substitutions exhibited different levels of activity, indicating structure-activity relationships (SAR) that warrant further investigation .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Klebsiella pneumoniae | 156.8 | Inhibition of penicillin-binding proteins |

| Anticancer | Various cancer cell lines | Varies | Modulation of cell proliferation pathways |

Q & A

Q. Table 1: Comparative Anti-Cancer Activity of Acetamide Analogs

| Compound | IC₅₀ (μM) – HCT-1 | IC₅₀ (μM) – MCF-7 | Key Substituent |

|---|---|---|---|

| 3c (Nitro-phenyl) | 12.4 | 18.9 | 4-NO₂ |

| 39 (Methoxy-phenyl) | 6.2 | 8.5 | 2-OCH₃ |

| 40 (Morpholine) | 4.7 | 5.1 | 4-Morpholine-sulfonyl |

| Source: Adapted from . |

Q. Table 2: Optimization of Reaction Conditions for Intermediate 2(a-o)

| Parameter | Initial Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| K₂CO₃ (equivalents) | 1.5 | 2.0 | 78% → 89% |

| Solvent | DMF | Acetonitrile | Purity: 85% → 95% |

| Reaction Time | 12 h | 24 h | Completion: 90% → 98% |

| Source: . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.